DOPR hydrochloride

Serotonin receptor Binding affinity Structure-activity relationship

DOPR HCl is a high-affinity 5-HT2A agonist (Ki 0.9 nM) essential for receptor occupancy, functional Gq-BRET, and head-twitch response assays. Its unique n-propyl group confers 20-30 hr duration, ideal for dissociating psychedelic vs. motivational effects. Sourced as ≥98% pure crystalline solid with verified GC-MS spectral data, ensuring precise quantitation in forensic casework and preclinical studies.

Molecular Formula C14H24ClNO2
Molecular Weight 273.80 g/mol
CAS No. 53581-55-8
Cat. No. B3026052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOPR hydrochloride
CAS53581-55-8
Molecular FormulaC14H24ClNO2
Molecular Weight273.80 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl
InChIInChI=1S/C14H23NO2.ClH/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3;/h8-10H,5-7,15H2,1-4H3;1H
InChIKeyHDNDRDMJFFBLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine Hydrochloride (DOPR HCl): Technical Baseline & Procurement-Relevant Characteristics


1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine hydrochloride (CAS 53581-55-8), commonly designated as DOPR or DOPr, is a synthetic substituted amphetamine belonging to the DOx (2,5-dimethoxy-4-alkylamphetamine) chemical series. It functions as a high-affinity serotonin 5-HT2A receptor agonist [1] and is recognized as an analytical reference standard categorized as an amphetamine with established hallucinogenic properties . First synthesized and described by Alexander Shulgin in PiHKAL, DOPR is structurally defined by a 2,5-dimethoxy substitution pattern on the aromatic ring with an n-propyl chain at the 4-position [2]. Its molecular formula is C14H23NO2·HCl, with a formula weight of 273.8 g/mol [3]. This compound is exclusively intended for forensic and research applications, not for human or veterinary use .

Why 1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine HCl Cannot Be Substituted by Other DOx or 2C-x Analogs in Research Protocols


Within the DOx series of 2,5-dimethoxy-4-alkylamphetamines and the related 2C-x phenethylamines, the specific alkyl substituent at the 4-position is a critical determinant of receptor binding affinity, potency, behavioral profile, and duration of action [1]. In-class analogs such as DOM (4-methyl), DOET (4-ethyl), 2C-P (the phenethylamine analog of DOPR), and the structural isomer DOIP (4-isopropyl) each possess distinct pharmacological fingerprints that preclude their use as interchangeable substitutes [2]. The n-propyl group of DOPR confers a unique balance of high 5-HT2A receptor affinity, extended duration (20–30 hours), and a specific dose-response dissociation between motivation-enhancing and psychedelic-like effects that is not replicated by shorter-chain or branched analogs [3]. Consequently, experimental designs requiring precise pharmacological control or forensic reference standards for this specific compound mandate the use of authenticated DOPR HCl rather than assumed class-equivalent alternatives .

Quantitative Comparative Evidence for 1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine HCl (DOPR) Against Key Analogs


5-HT2A Receptor Binding Affinity: DOPR vs. DOM and DOET

DOPR demonstrates sub-nanomolar binding affinity (Ki = 0.9 nM) for the human 5-HT2A receptor, which is approximately 592-fold higher than DOM (Ki = 533 nM) and 152-fold higher than DOET (Ki = 137 nM) [1][2]. This substantial difference in target engagement at the primary psychedelic receptor site directly impacts the compound's in vivo potency and utility as a pharmacological tool [3].

Serotonin receptor Binding affinity Structure-activity relationship

Motivation Enhancement at Sub-Psychedelic Doses: Functional Dissociation in DOPR

In a direct head-to-head comparison of behavioral endpoints within the same study, DOPR significantly increased effortful motivation (progressive ratio breakpoint task, PRBT) in low-performing mice at doses as low as 0.0106 mg/kg, while significant psychedelic-like effects (head-twitch response, HTR) were only observed at doses ≥0.1 mg/kg [1]. This defines an approximately 9.4-fold separation between the minimum effective dose for pro-motivational effects and the threshold dose for inducing a hallucinogen-like behavioral signature in this assay.

Motivation Microdosing Head-twitch response 5-HT2A

Potency Advantage Over Structural Isomer DOIP: A 10-Fold Difference in Human Active Dose

The alternative structural isomer DOIP, which features a 4-isopropyl rather than 4-n-propyl substitution, is reported to have an active dose in humans of approximately 20–30 mg, whereas DOPR exhibits activity at 2–5 mg [1]. This represents an approximately 10-fold difference in human potency, underscoring the critical role of the linear 4-propyl chain in achieving high target engagement.

Potency Structural isomer DOIP Dose comparison

Head-Twitch Response Benchmarking: DOPR as a Reference Hallucinogen

In a study evaluating novel putative non-hallucinogenic 5-HT2A agonists, DOPR served as the reference hallucinogen, eliciting a peak head-twitch response (HTR) count of 75.13 events. The test compound GM-2040 produced significantly fewer peak head twitches (16.17; p<0.001) [1]. This quantitative benchmark establishes DOPR as a validated positive control for HTR assays, a standard application in psychedelic drug discovery.

Head-twitch response Hallucinogen Behavioral pharmacology

Extended Duration Profile: DOPR vs. Typical DOx Analogs

DOPR is characterized by an exceptionally long duration of action, reported to be 20–30 hours in humans [1]. This is notably longer than many other DOx compounds; for example, DOM (4-methyl) is often described with a duration of 14–20 hours, and DOET (4-ethyl) with 14–20 hours [2]. This extended duration is a defining feature of the 4-propyl analog within the series and is attributed to the lipophilicity and metabolic stability conferred by the longer alkyl chain [3].

Duration of action Pharmacokinetics DOx series

Targeted Research & Forensic Applications for 1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine HCl (DOPR)


Forensic Toxicology Reference Standard

DOPR hydrochloride is supplied as an analytical reference standard categorized as an amphetamine and is intended for research and forensic applications . Its well-defined GC-MS spectral data is included in the Cayman Spectral Library, enabling unambiguous identification in seized materials or biological samples [1]. The compound's purity (≥98%) and availability as a crystalline solid support accurate quantitation in forensic casework.

High-Affinity 5-HT2A Agonist for In Vitro Pharmacology

With a Ki of 0.9 nM at the human 5-HT2A receptor , DOPR serves as a potent agonist for competition binding assays, functional Gq-BRET assays, and receptor occupancy studies. Its sub-nanomolar affinity makes it an ideal tool for screening novel 5-HT2A ligands and for use as a positive control in assays requiring robust receptor activation [1].

Behavioral Pharmacology: Head-Twitch Response (HTR) Positive Control

DOPR induces a robust and quantifiable head-twitch response in mice, with a well-characterized dose-response curve . It is used as a reference hallucinogen in HTR assays to benchmark the psychedelic potential of novel 5-HT2A agonists [1]. The compound's ability to elicit a strong HTR signal (75.13 peak events) makes it a reliable positive control for in vivo hallucinogen screening.

Investigating Motivation and 5-HT2A-Mediated Behaviors at Sub-Psychedelic Doses

Recent evidence demonstrates that DOPR enhances effortful motivation in mice at doses (0.0106 mg/kg) that are below the threshold for inducing HTR (≥0.1 mg/kg) . This functional dissociation positions DOPR as a unique tool compound for probing the motivational effects of 5-HT2A agonism independent of overt psychedelic states, a line of inquiry relevant to understanding the therapeutic potential of microdosing [1].

Technical Documentation Hub

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